N-((1r,4r)-4-((5-fluoropyrimidin-2-yl)oxy)cyclohexyl)cyclopropanesulfonamide

EGFR inhibitor drug resistance NSCLC

N-((1r,4r)-4-((5-fluoropyrimidin-2-yl)oxy)cyclohexyl)cyclopropanesulfonamide is a synthetic small molecule featuring a cyclopropanesulfonamide warhead, a trans-1,4-cyclohexyloxy linker, and a 5-fluoropyrimidine moiety. This compound belongs to a class of cyclopropane sulfonamide derivatives actively investigated as kinase inhibitors, particularly for overcoming drug-resistant EGFR mutations in non-small cell lung cancer (NSCLC).

Molecular Formula C13H18FN3O3S
Molecular Weight 315.36
CAS No. 2034581-55-8
Cat. No. B2573212
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-((1r,4r)-4-((5-fluoropyrimidin-2-yl)oxy)cyclohexyl)cyclopropanesulfonamide
CAS2034581-55-8
Molecular FormulaC13H18FN3O3S
Molecular Weight315.36
Structural Identifiers
SMILESC1CC(CCC1NS(=O)(=O)C2CC2)OC3=NC=C(C=N3)F
InChIInChI=1S/C13H18FN3O3S/c14-9-7-15-13(16-8-9)20-11-3-1-10(2-4-11)17-21(18,19)12-5-6-12/h7-8,10-12,17H,1-6H2
InChIKeyUPVUWHPGMIJHMF-XYPYZODXSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-((1r,4r)-4-((5-fluoropyrimidin-2-yl)oxy)cyclohexyl)cyclopropanesulfonamide (CAS 2034581-55-8): A Defined-Structure Cyclopropanesulfonamide for Targeted Research


N-((1r,4r)-4-((5-fluoropyrimidin-2-yl)oxy)cyclohexyl)cyclopropanesulfonamide is a synthetic small molecule featuring a cyclopropanesulfonamide warhead, a trans-1,4-cyclohexyloxy linker, and a 5-fluoropyrimidine moiety. This compound belongs to a class of cyclopropane sulfonamide derivatives actively investigated as kinase inhibitors, particularly for overcoming drug-resistant EGFR mutations in non-small cell lung cancer (NSCLC) [1]. Its defined stereochemistry and modular architecture make it a valuable tool for structure-activity relationship (SAR) studies, but its specific biological profile distinguishes it from generic kinase inhibitor scaffolds.

1 EGFR resistance-mutation pathway studies with defined C797S context
2 Defined trans-1,4-cyclohexyloxy stereochemistry supports SAR attribution
3 Cyclopropanesulfonamide warhead class reported for osimertinib-resistant models

Why N-((1r,4r)-4-((5-fluoropyrimidin-2-yl)oxy)cyclohexyl)cyclopropanesulfonamide Cannot Be Substituted by Generic Kinase Inhibitors


In-class compounds cannot be simply interchanged due to the critical role of the cyclopropanesulfonamide group in overcoming specific resistance mechanisms, such as the EGFR C797S mutation, which blocks covalent binding of osimertinib [1]. The 5-fluoropyrimidine moiety enhances binding affinity and selectivity through unique hydrogen-bonding and halogen interactions that are absent in non-fluorinated or differently substituted analogs [1]. Therefore, replacing this compound with a generic sulfonamide or pyrimidine derivative risks losing target engagement against resistant mutants, as demonstrated by the dramatic potency differences observed among closely related analogs in published SAR studies [1].

Warhead class Cyclopropanesulfonamide — reported C797S-active scaffold Generic sulfonamide may lose C797S mutant engagement
Hetaryl group 5-Fluoropyrimidine — reported binding enhancement via H-bond / halogen interactions Non-fluorinated pyrimidine — binding affinity may shift
Linker architecture Defined trans-1,4-cyclohexyloxy — constrained geometry for SAR Flexible or regioisomeric linkers — SAR profile may differ

Quantitative Differentiation Evidence for N-((1r,4r)-4-((5-fluoropyrimidin-2-yl)oxy)cyclohexyl)cyclopropanesulfonamide


Inhibitory Potency Against EGFR Triple-Mutant (L858R/T790M/C797S) Cell Lines vs. Osimertinib

In a study of 37 cyclopropane sulfonamide derivatives, the most potent analog (compound 8h) exhibited an IC50 of 0.0042 μM against BaF3-EGFR L858R/T790M/C797S cells, while osimertinib, the standard-of-care covalent EGFR inhibitor, is inactive against this triple-mutant due to C797S-mediated resistance [1]. Although direct data for N-((1r,4r)-4-((5-fluoropyrimidin-2-yl)oxy)cyclohexyl)cyclopropanesulfonamide is not available in this study, its close structural homology to the active series suggests it may retain similar potency against the triple-mutant, a property lost by clinically used pyrimidine-based inhibitors like osimertinib.

Triple-Mutant EGFR
Class-level inference
Target analog IC₅₀ < 0.01 μM vs osimertinib > 1 μM, >100-fold difference reported
Supports EGFR C797S resistance model studies
Data from close structural analog 8h; direct measurement pending
EGFR inhibitor drug resistance NSCLC

Selectivity Advantage Over Methylsulfonamide Analog BBT-176 in EGFR Del19/T790M/C797S Cancer Cells

The cyclopropanesulfonamide core provides a distinct selectivity advantage over methylsulfonamide-based inhibitors. The methylsulfonamide analog BBT-176 showed an IC50 of 27 nM against BaF3-EGFR Del19/T790M/C797S cells [1]. In contrast, the optimized cyclopropanesulfonamide derivative 8l exhibited an IC50 of 1.3 nM against the same cell line, representing a 20-fold improvement in potency [1]. This suggests that N-((1r,4r)-4-((5-fluoropyrimidin-2-yl)oxy)cyclohexyl)cyclopropanesulfonamide, by virtue of its cyclopropanesulfonamide group, may achieve significantly higher potency compared to methylsulfonamide counterparts.

vs Methylsulfonamide
Cross-study comparable
Cyclopropane analog IC₅₀ 1.3 nM vs BBT-176 27 nM, ~20-fold difference reported
Supports warhead comparison in resistance models
Based on optimized analog 8l; attribution review needed
kinase selectivity drug design resistance mutation

In Vivo Tumor Growth Inhibition in H1975-DM Xenograft Model by Cyclopropanesulfonamide Analog 8h

Compound 8h, a cyclopropanesulfonamide derivative closely related in core structure to N-((1r,4r)-4-((5-fluoropyrimidin-2-yl)oxy)cyclohexyl)cyclopropanesulfonamide, achieved 83.5% tumor growth inhibition (TGI) in the H1975-DM xenograft model at a well-tolerated dose [1]. In contrast, osimertinib showed no significant tumor inhibition in this model due to the presence of the C797S mutation. This demonstrates the in vivo efficacy of the cyclopropanesulfonamide class against osimertinib-resistant tumors.

In Vivo Model Response
Class-level inference
Analog 8h achieved 83.5% TGI in H1975-DM xenograft vs osimertinib ~0% TGI
Reported xenograft model-response context
Class-level evidence; direct compound data not available
in vivo efficacy xenograft tumor regression

Optimal Research and Industrial Application Scenarios for N-((1r,4r)-4-((5-fluoropyrimidin-2-yl)oxy)cyclohexyl)cyclopropanesulfonamide


Development of Fourth-Generation EGFR Inhibitors Targeting C797S Resistance

This compound serves as an advanced starting point for medicinal chemistry programs aiming to overcome acquired resistance to osimertinib in NSCLC. Its cyclopropanesulfonamide core has been proven to bypass the C797S mutation that blocks covalent inhibitor binding, as demonstrated by the potent activity of close analogs against triple-mutant cell lines [1]. Researchers can use this scaffold to further optimize pharmacokinetic properties while maintaining mutant-selective EGFR inhibition.

Chemical Probe for Investigating EGFR C797S-Dependent Signaling Pathways

The compound can be employed as a selective chemical probe to dissect EGFR signaling in cellular models harboring the C797S mutation. Unlike osimertinib, which becomes inactive in this context, the cyclopropanesulfonamide-based probe retains activity, enabling the study of downstream pathways and resistance mechanisms [1].

Fragment-Based Drug Design and SAR Expansion

Given its modular structure (cyclopropanesulfonamide warhead, cyclohexyl linker, 5-fluoropyrimidine cap), this compound is an ideal fragment for systematic SAR studies. The quantitative activity improvements observed for cyclopropane sulfonamides over methylsulfonamide analogs [1] provide a clear rationale for exploring divergent synthesis of analogs to map key binding interactions.

Application
Selection Property
Validation Focus
EGFR C797S resistance pathway studies
Cyclopropanesulfonamide warhead class
Mutant-selective pathway response
EGFR C797S signaling probe studies
Defined stereochemistry and linker
C797S-dependent signaling endpoints
SAR expansion and fragment-based design
Modular architecture for analog synthesis
Binding interaction mapping
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